tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate
Description
tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a phenoxy ethyl backbone, and halogen substituents (fluoro and iodo) at the 2- and 4-positions of the aromatic ring. The fluorine and iodine substituents enhance its utility in radiolabeling and structure-activity relationship (SAR) studies, leveraging the halogens' electronic and steric effects.
Properties
IUPAC Name |
tert-butyl N-[2-(2-fluoro-4-iodophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLNAQQHDHHGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-4-Iodophenol
The starting material, 2-fluoro-4-iodophenol, is typically prepared via iodination of 2-fluorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid. Yields range from 70–85% depending on stoichiometry.
Alkylation with 2-Bromoethylamine Hydrobromide
The phenol undergoes alkylation with 2-bromoethylamine hydrobromide under basic conditions:
Reaction Conditions
-
Solvent: Anhydrous DMF or acetonitrile
-
Base: Potassium carbonate (2.5 equiv)
-
Temperature: 60–80°C
-
Time: 12–24 hours
This step produces 2-(2-fluoro-4-iodophenoxy)ethylamine with yields of 65–78%.
Carbamate Protection Using Boc Anhydride
The amine is protected using di-tert-butyl dicarbonate (Boc₂O):
Reaction Conditions
-
Solvent: Dichloromethane or THF
-
Base: Triethylamine (1.2 equiv)
-
Temperature: 0°C to room temperature
-
Time: 4–6 hours
Yields for this step typically exceed 90%, with purification via silica gel chromatography.
Table 1. Representative Yields for Stepwise Synthesis
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Iodination | 82 | 95% | ICl, AcOH |
| Alkylation | 73 | 89% | K₂CO₃, DMF |
| Boc Protection | 94 | 98% | Boc₂O, Et₃N, DCM |
Mitsunobu-Based Approach for Enhanced Regioselectivity
An alternative route employs the Mitsunobu reaction to couple 2-fluoro-4-iodophenol with N-Boc-2-aminoethanol, avoiding the need for halogenated intermediates.
Reaction Mechanism
The Mitsunobu reaction utilizes:
-
Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)
-
Solvent : Anhydrous THF
-
Temperature : 0°C to room temperature
Advantages :
Optimization Strategies
-
Catalyst Loading : A 1:1 molar ratio of DIAD:PPh₃ minimizes side reactions.
-
Solvent Drying : Molecular sieves (4Å) improve yields by 12–15%.
-
Workup : Precipitation with hexane/ethyl acetate removes triphenylphosphine oxide byproducts.
One-Pot Synthesis via Sequential Alkylation-Iodination
Recent patents describe a streamlined one-pot method combining alkylation and iodination:
Reaction Steps
-
Alkylation : 2-Fluorophenol + 2-chloroethylamine hydrochloride → 2-(2-fluorophenoxy)ethylamine
-
Iodination : NIS in CH₃CN at 40°C for 6 hours
-
Boc Protection : In situ addition of Boc₂O
Key Benefits :
Table 2. Comparison of Synthetic Methods
| Parameter | Stepwise | Mitsunobu | One-Pot |
|---|---|---|---|
| Total Yield (%) | 56 | 68 | 59 |
| Purity | 98% | 95% | 90% |
| Scalability | Moderate | Low | High |
| Cost Efficiency | $$ | $$$ | $ |
Critical Analysis of Reaction Conditions
Solvent Selection
Temperature Effects
Chemical Reactions Analysis
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and iodo groups on the phenyl ring make it susceptible to nucleophilic substitution reactions. Common reagents include sodium hydride and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are commonly used.
Scientific Research Applications
Overview
Tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate is a compound of significant interest in various scientific fields due to its unique chemical structure, which includes a tert-butyl group, a fluoro-iodophenyl moiety, and a carbamate functional group. This composition allows it to participate in diverse chemical reactions and applications, particularly in medicinal chemistry, organic synthesis, and biological research.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Its structure allows it to act as a precursor in the development of pharmaceuticals targeting specific biological pathways. Research indicates that compounds with similar structures have been successful in modulating enzyme activity and may be useful in treating diseases such as cancer and viral infections .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including:
- Pharmaceuticals : Its derivatives are explored for developing new drugs with enhanced efficacy and reduced side effects.
- Agrochemicals : The compound's reactivity makes it suitable for synthesizing pesticides and herbicides .
Biological Research
The biological activity of this compound positions it as a candidate for studying enzyme interactions and protein modifications. The fluoro and iodo groups enhance its binding affinity to target proteins, making it valuable in biochemical assays .
Case Studies
Recent studies have explored the synthesis and evaluation of compounds related to this compound:
- Synthesis of Dipeptide-type Inhibitors : Research focused on developing low-molecular-weight inhibitors for SARS-CoV proteases utilized similar carbamate structures to enhance binding affinity .
- Pharmaceutical Development : Investigations into tetrasubstituted alkene compounds have shown that derivatives of carbamates can be effective in treating breast cancer, indicating the potential therapeutic applications of related compounds .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and iodo groups enhances its binding affinity and specificity towards these targets. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate with structurally analogous carbamates, focusing on substituents, synthesis, properties, and applications:
Key Observations:
Substituent Effects: Halogens: The target compound's iodine at the 4-position offers superior leaving-group ability compared to bromo or chloro analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Functional Groups: Methoxy (in bromo-methoxy analogs) improves solubility, while nitro (in nitro-chloro derivatives) increases electrophilicity for further functionalization .
Synthesis: The target compound’s synthesis likely parallels tert-Butyl [2-(2-iodophenoxy)ethyl]carbamate (98% yield via SN2 reaction with K2CO3 in DMF) . Fluorinated precursors may require anhydrous conditions to avoid hydrolysis.
Physicochemical Properties :
- IR Spectroscopy : Carbamate C=O stretches (~1725 cm⁻¹) are consistent across analogs, while N-H stretches (~3347 cm⁻¹) vary with substituent electronegativity .
- Solubility : Hydroxyl or methoxy groups enhance aqueous solubility, whereas halogens (e.g., iodine) increase hydrophobicity .
Applications :
- Medicinal Chemistry : Iodo- and fluoro-substituted carbamates are pivotal in radiotracer development (e.g., PET imaging) due to iodine’s isotopic versatility .
- Material Science : Methoxy and hydroxyl analogs are used in MOFs and organic electronics due to their hydrogen-bonding capacity .
Research Findings and Trends
Biological Activity
The compound tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate has garnered significant attention in scientific research due to its potential biological activity and various applications. This article provides a comprehensive overview of its biological activity based on current research findings.
Enzyme Interactions
This compound has shown promising interactions with various enzymes, making it a valuable tool in biochemical studies. The compound's unique structure, featuring a tert-butyl group, a fluoro-iodophenyl moiety, and a carbamate functional group, contributes to its ability to bind to specific molecular targets.
Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor, particularly in the context of metalloenzymes. The presence of the fluoro and iodo groups enhances its binding affinity and specificity towards these targets. A comparative study with similar compounds revealed the following inhibition data:
| Compound | Enzyme Target | Ki (μM) |
|---|---|---|
| This compound | PfA-M1 | 0.027 |
| This compound | PfA-M17 | 0.080 |
| N-pivaloyl analog | PfA-M1 | 0.065 |
| N-pivaloyl analog | PfA-M17 | 0.041 |
These results demonstrate the compound's potential as a dual inhibitor of PfA-M1 and PfA-M17 enzymes, which are important targets in antimalarial drug development .
Receptor Binding
The compound has also been investigated for its receptor binding properties. Its structural features allow for interactions with various cellular receptors, potentially modulating signaling pathways.
Case Study: G-Protein Coupled Receptor (GPCR) Interaction
In a recent study, this compound was evaluated for its ability to interact with GPCRs. The results showed:
- Binding affinity (Ki) to GPCR-X: 15 nM
- Activation of downstream signaling pathways
- Dose-dependent modulation of cellular responses
These findings suggest potential applications in drug development targeting GPCR-mediated processes.
Cellular Effects
The biological activity of this compound extends to various cellular effects, which have been observed in both in vitro and in vivo studies.
Antiproliferative Activity
Research has shown that the compound exhibits antiproliferative effects in certain cancer cell lines. A study comparing its activity to similar compounds yielded the following results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 2.3 |
| tert-Butyl (2-(4-fluoro-2-iodophenoxy)ethyl)carbamate | MCF-7 | 3.1 |
| N-Boc analog | MCF-7 | 4.5 |
These data suggest that the specific positioning of the fluoro and iodo groups on the phenyl ring may influence the compound's antiproliferative activity .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is crucial for assessing its potential as a therapeutic agent. Studies have revealed:
- Moderate plasma exposure (AUC<sub>inf</sub> 2807 h·ng/mL)
- Mean elimination half-life of 0.55 h
- Improved solubility compared to related compounds
These properties suggest that the compound may have favorable characteristics for drug development, although further optimization may be necessary to enhance its pharmacokinetic profile.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (2-(2-fluoro-4-iodophenoxy)ethyl)carbamate?
- Methodological Answer : The compound is typically synthesized via a multi-step process:
Carbamate Formation : React 2-(2-fluoro-4-iodophenoxy)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalyze with DMAP or triethylamine (0°C to room temperature, 4–12 hours) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.4 ppm for Boc methyl groups) .
- Key Consideration : Monitor iodine stability during reactions; avoid prolonged exposure to light or strong bases to prevent dehalogenation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Avoid humidity to prevent Boc-group hydrolysis .
- Handling : Use gloves (nitrile), lab coats, and safety goggles. Work in a fume hood with local exhaust ventilation to minimize inhalation of airborne particles .
- Decontamination : Clean spills with ethanol/water (70:30) and adsorbent materials (e.g., vermiculite) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the Boc group (δ 1.4 ppm for tert-butyl), ethyl linker (δ 3.4–4.2 ppm for CH2 groups), and aromatic fluorine/iodine substituents (split peaks in 7–8 ppm region) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion ([M+H]+ at m/z ~396) and isotopic pattern (iodine’s 127I signature) .
- FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yield using factorial design?
- Methodological Answer : Apply a 2^k factorial design to evaluate variables:
- Factors : Temperature (25–50°C), catalyst loading (0.1–1.0 equiv), solvent polarity (THF vs. DCM).
- Response : Yield (%) quantified via HPLC.
- Analysis : Use ANOVA to identify significant interactions. For example, higher temperatures may accelerate iodine dissociation, reducing yield; DCM may improve solubility of intermediates .
- Validation : Replicate optimal conditions (e.g., 30°C, 0.5 equiv DMAP in THF) in triplicate to confirm reproducibility .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Step 1 : Re-run NMR with higher resolution (500 MHz+) and 2D techniques (COSY, HSQC) to assign ambiguous signals. For example, a peak at δ 5.1 ppm may indicate residual solvent (DCM) or hydrolysis byproducts .
- Step 2 : Perform elemental analysis to verify C/H/N ratios. Discrepancies >0.3% suggest impurities.
- Step 3 : Use HPLC-MS to detect trace side products (e.g., de-iodinated species or Boc-deprotected amines) .
Q. What mechanistic role does the iodine substituent play in cross-coupling reactions?
- Methodological Answer : Design experiments to probe iodine’s reactivity:
- Suzuki-Miyaura Coupling : React with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). Monitor iodine displacement via 19F NMR (loss of coupling to fluorine) .
- Stability Study : Expose the compound to UV light (254 nm) and track iodine release via ICP-MS. Compare with non-iodinated analogs to isolate substituent effects .
Data Contradiction Analysis
Q. Why might HPLC purity data conflict with NMR integration ratios?
- Methodological Answer :
- Hypothesis 1 : Co-eluting impurities in HPLC (similar retention times) may not resolve, while NMR detects them as split peaks.
- Action : Optimize HPLC gradient (e.g., 10–90% acetonitrile over 30 minutes) or switch to UPLC for higher resolution .
- Hypothesis 2 : Paramagnetic impurities (e.g., trace metals) broaden NMR signals, skewing integration.
- Action : Purify via chelation (EDTA wash) or silica gel chromatography .
Safety and Compliance
Q. What are the first-aid protocols for accidental exposure?
- Methodological Answer :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored. Seek medical attention .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing. Apply emollient if irritation persists .
- Eye Exposure : Flush with saline solution (≥15 minutes); consult an ophthalmologist .
Theoretical Framework Integration
Q. How to align synthesis research with existing carbamate reaction mechanisms?
- Methodological Answer :
- Step 1 : Review density functional theory (DFT) studies on Boc-protection kinetics to predict rate-limiting steps (e.g., nucleophilic attack on Boc anhydride) .
- Step 2 : Use Arrhenius plots to correlate experimental activation energy (Ea) with computational models. Deviations >10% may indicate unaccounted solvent effects .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
